Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate typically involves the reaction of 3-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then subjected to aminolysis using ammonia or an amine to yield the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-amino-2-(pyridin-2-yl)acetate: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
Ethyl 2-amino-2-(4-methylpyridin-2-yl)acetate: The methyl group is positioned differently, which can influence its chemical properties and interactions.
Ethyl 2-amino-2-(3,5-dimethylpyridin-2-yl)acetate: Contains an additional methyl group, potentially altering its steric and electronic characteristics.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8(11)9-7(2)5-4-6-12-9/h4-6,8H,3,11H2,1-2H3 |
InChI Key |
JPPFCGMKZKWAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)C)N |
Origin of Product |
United States |
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